

Application Notes: **Diiodosilane** for Low-Temperature Silicon Nitride Film Growth

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Diiodosilane</i>
Cat. No.:	B1630498

[Get Quote](#)

Introduction

Silicon nitride (SiN_x) thin films are critical materials in the semiconductor industry, serving as dielectric layers, passivation coatings, and etch stops. The drive towards smaller and more complex device architectures necessitates low-temperature deposition methods to prevent damage to sensitive underlying structures. **Diiodosilane** (SiH_2I_2) has emerged as a promising precursor for the low-temperature growth of high-purity SiN_x films, particularly via Plasma-Enhanced Atomic Layer Deposition (PE-ALD). This iodine-based precursor offers the significant advantage of avoiding carbon and chlorine contamination, which are common with other precursors and can degrade film quality and device performance. Furthermore, the use of **diiodosilane** allows for deposition at temperatures significantly lower than traditional Chemical Vapor Deposition (CVD) methods.^[1]

These application notes provide a comprehensive overview of the use of **diiodosilane** for low-temperature SiN_x film growth, detailing the experimental protocols and summarizing the key properties of the resulting films.

Deposition Chemistry

The PE-ALD process for SiN_x deposition using **diiodosilane** is a cyclical process involving the sequential exposure of the substrate to the precursor and a nitrogen-containing plasma. The fundamental steps in a single cycle are:

- **Diiodosilane Pulse:** Gaseous SiH_2I_2 is introduced into the reaction chamber and chemisorbs onto the substrate surface.
- **Purge:** Inert gas (e.g., Ar or N_2) is used to purge the chamber of any unreacted SiH_2I_2 and gaseous byproducts.
- **Nitrogen Plasma Exposure:** A plasma generated from a nitrogen source (typically N_2 or NH_3) is introduced. The reactive nitrogen species react with the adsorbed SiH_2I_2 layer to form a thin layer of silicon nitride.
- **Purge:** The chamber is purged again to remove any remaining reactants and byproducts, completing the cycle.

This cycle is repeated to grow a film of the desired thickness. The self-limiting nature of the surface reactions in ALD allows for precise, atomic-level control over the film thickness.

Key Advantages of Diiodosilane

- **Low-Temperature Deposition:** Enables the growth of high-quality SiN_x films at temperatures typically in the range of 100°C to 450°C, compatible with a wide range of thermally sensitive substrates.[2]
- **High Purity Films:** The use of an iodine-based precursor eliminates carbon and chlorine impurities, which are often present when using aminosilane or chlorosilane precursors.
- **Reduced Hydrogen Content:** Utilizing N_2 plasma as the nitrogen source can significantly reduce the hydrogen content in the deposited films compared to using NH_3 plasma.[1]

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride using Diiodosilane and Nitrogen (N_2) Plasma

This protocol describes a typical PE-ALD process for depositing SiN_x films using SiH_2I_2 and a remote N_2 plasma.

1. Substrate Preparation:

- Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
- Load the substrate into the ALD reactor.

2. Deposition Parameters:

Parameter	Value/Range	Notes
Substrate Temperature	100 - 450 °C	Lower temperatures may lead to higher impurity levels.
Chamber Pressure	20 - 500 Torr	Higher pressures can improve film properties. [2]
Diiodosilane (SiH_2I_2) Source Temperature	Maintained to ensure adequate vapor pressure	Typically held constant.
Carrier Gas (for SiH_2I_2)	Ar or N_2	
Nitrogen (N_2) Flow Rate	50 - 200 sccm	
Argon (Ar) Purge Gas Flow Rate	100 - 300 sccm	
Plasma Power (RF)	300 - 1000 W	

3. ALD Cycle Sequence:

Step	Duration	Description
1. SiH ₂ I ₂ Pulse	0.5 - 2.0 s	Introduction of diiodosilane precursor into the chamber.
2. Ar Purge	5 - 20 s	Removal of unreacted precursor and byproducts.
3. N ₂ Plasma	5 - 30 s	Exposure to nitrogen plasma to form SiN _x .
4. Ar Purge	5 - 20 s	Removal of reaction byproducts.

4. Film Growth:

- Repeat the ALD cycle (steps 1-4) until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5 - 1.5 Å.

Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride using Diiodosilane and Ammonia (NH₃) Plasma

This protocol outlines a similar PE-ALD process but utilizes an NH₃ plasma as the nitrogen source.

1. Substrate Preparation:

- Follow the same procedure as in Protocol 1.

2. Deposition Parameters:

Parameter	Value/Range	Notes
Substrate Temperature	100 - 450 °C	
Chamber Pressure	20 - 500 Torr	
Diiodosilane (SiH_2I_2) Source Temperature	Maintained to ensure adequate vapor pressure	
Carrier Gas (for SiH_2I_2)	Ar or N_2	
Ammonia (NH_3) Flow Rate	20 - 100 sccm	
Argon (Ar) Purge Gas Flow Rate	100 - 300 sccm	
Plasma Power (RF)	300 - 1000 W	

3. ALD Cycle Sequence:

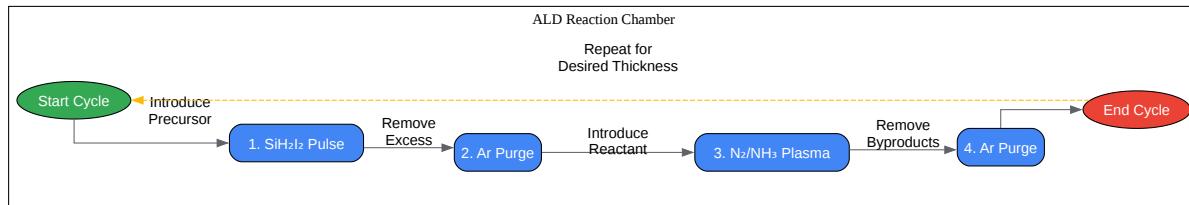
Step	Duration	Description
1. SiH_2I_2 Pulse	0.5 - 2.0 s	Introduction of diiodosilane precursor.
2. Ar Purge	5 - 20 s	Removal of unreacted precursor.
3. NH_3 Plasma	5 - 30 s	Exposure to ammonia plasma.
4. Ar Purge	5 - 20 s	Removal of reaction byproducts.

4. Film Growth:

- Repeat the ALD cycle to achieve the target thickness.

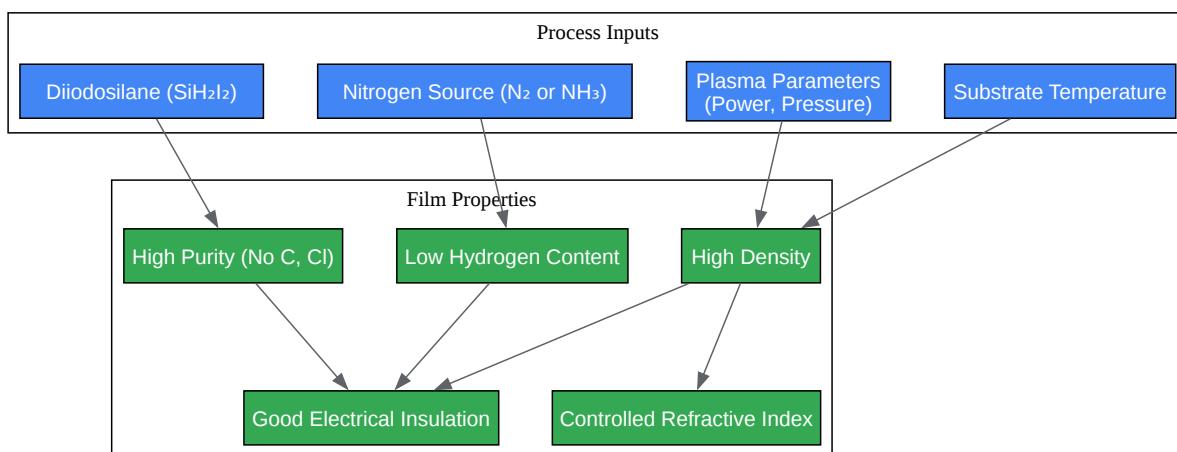
Data Presentation

Table 1: Comparison of Film Properties with Different Nitrogen Plasma Sources


Property	SiH ₂ I ₂ + NH ₃ Plasma	SiH ₂ I ₂ + N ₂ Plasma	Post N ₂ Plasma Treatment
Hydrogen (H) Concentration	19%	15%	11%
Film Density	-	-	3.21 g/cm ³
Step Coverage	-	-	99.2% (with He addition)

Data sourced from a study on space-divided PE-ALD.[\[1\]](#)

Table 2: General Properties of Low-Temperature SiN_x Films Grown from Diiodosilane


Property	Typical Value/Range
Refractive Index	1.8 - 2.1
Wet Etch Rate (dilute HF)	Low, comparable to LPCVD SiN _x
Stoichiometry (N/Si ratio)	Can be tuned by process parameters, often slightly N-rich.
Electrical Resistivity	High (typically > 10 ¹² Ω·cm)
Dielectric Constant	6 - 8

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow diagram of a single PE-ALD cycle for SiN_x deposition.

[Click to download full resolution via product page](#)

Caption: Logical relationships between process inputs and resulting film properties.

References

- 1. researchgate.net [researchgate.net]
- 2. US10410857B2 - Formation of SiN thin films - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes: Diiodosilane for Low-Temperature Silicon Nitride Film Growth]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630498#diiodosilane-for-low-temperature-silicon-nitride-film-growth]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com